

Paromomycin's Impact on Parasite Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Paromomycin	
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These application notes provide a comprehensive overview of the effects of the aminoglycoside antibiotic, **paromomycin**, on the mitochondrial membrane potential ($\Delta\Psi$ m) of parasitic organisms, with a primary focus on Leishmania donovani. The following sections detail the quantitative impact of **paromomycin** on parasite mitochondrial function, provide a robust experimental protocol for assessing these changes, and illustrate the proposed mechanisms of action.

Data Presentation: Paromomycin's Effect on Mitochondrial Membrane Potential

Paromomycin has been demonstrated to significantly reduce the mitochondrial membrane potential in Leishmania donovani, the causative agent of visceral leishmaniasis. This effect is a key indicator of the drug's mechanism of action against the parasite. The data summarized below is collated from in vitro studies.



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Parameter	Value	Organism	Notes
Paromomycin Concentration	150 μΜ	Leishmania donovani promastigotes	This concentration resulted in a significant decrease in Rhodamine 123 fluorescence, indicating a loss of mitochondrial membrane potential.
150-200 μΜ	Leishmania donovani promastigotes	This concentration range, equivalent to the LC50, was shown to lower the mitochondrial membrane potential.	
Exposure Time	72 hours	Leishmania donovani promastigotes	A significant decrease in mitochondrial membrane potential was observed after this duration of drug exposure.[1][3]
24-72 hours	Leishmania donovani promastigotes	A decline in mitochondrial membrane potential was noted within this timeframe.[2]	
Observed Effect	Significant decrease in Rhodamine 123 fluorescence	Leishmania donovani promastigotes	This indicates a depolarization of the mitochondrial membrane.
Less pronounced reduction in ΔΨm in	Paromomycin- resistant Leishmania	Resistant parasite lines exhibit a	



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resistant strains

donovani

diminished effect on their mitochondrial membrane potential when exposed to paromomycin.

Experimental Protocols

This section provides a detailed methodology for the measurement of mitochondrial membrane potential in Leishmania promastigotes using the fluorescent dye Rhodamine 123, followed by flow cytometric analysis.

Protocol: Measurement of Mitochondrial Membrane Potential in Leishmania Promastigotes using Rhodamine 123 and Flow Cytometry

Objective: To quantitatively assess the effect of **paromomycin** on the mitochondrial membrane potential of Leishmania promastigotes.

Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential. A decrease in $\Delta\Psi$ m results in reduced accumulation of Rhodamine 123 and consequently, a decrease in fluorescence intensity, which can be quantified using flow cytometry.

Materials:

- Leishmania donovani promastigotes (wild-type and/or paromomycin-resistant strains)
- Complete M199 medium (or other suitable culture medium for Leishmania)
- Paromomycin sulfate
- Rhodamine 123 (stock solution, e.g., 1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Flow cytometer with a 488 nm laser for excitation

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- · Microcentrifuge tubes
- Hemocytometer or automated cell counter

Procedure:

- Parasite Culture and Treatment:
 - Culture Leishmania donovani promastigotes in complete M199 medium at 25°C until they reach the mid-logarithmic phase of growth.
 - Determine the parasite density using a hemocytometer.
 - Seed the parasites at a density of 1 x 10⁶ cells/mL in fresh culture medium.
 - \circ Treat the parasite cultures with the desired concentration of **paromomycin** (e.g., 150 μ M) for the specified duration (e.g., 72 hours). Include an untreated control group.
- Staining with Rhodamine 123:
 - After the treatment period, harvest the promastigotes by centrifugation at 1500 x g for 10 minutes at room temperature.
 - Wash the cell pellet once with PBS and resuspend in fresh, pre-warmed PBS.
 - Add Rhodamine 123 to a final concentration of 0.05 μM.
 - Incubate the cells for 30 minutes at 25°C in the dark.
- Flow Cytometry Analysis:
 - Following incubation, wash the cells once with PBS to remove excess dye.
 - Resuspend the final cell pellet in 500 μL of PBS for flow cytometry analysis.
 - Acquire data on a flow cytometer.
 - Use a 488 nm excitation laser.

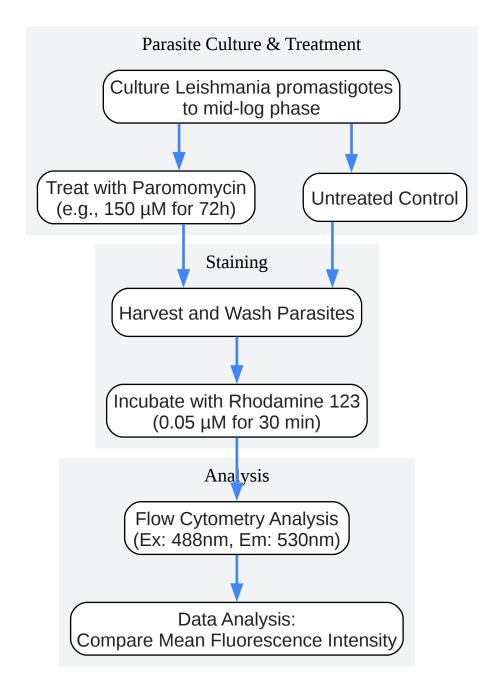


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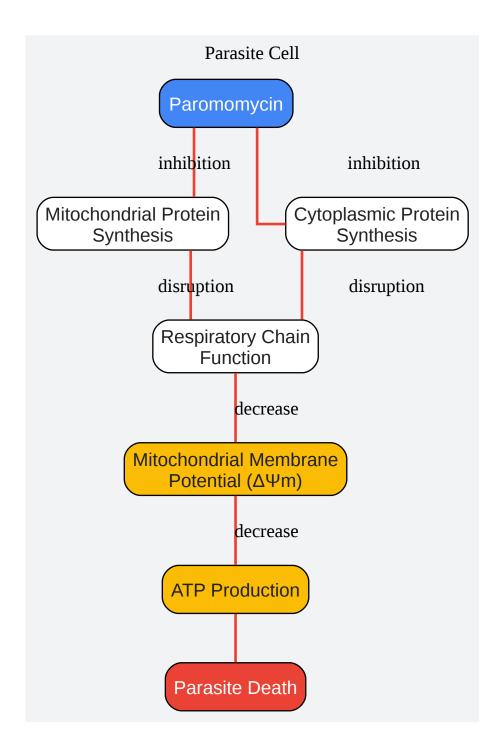
- Collect the Rhodamine 123 fluorescence signal in the green channel (FL1), typically using a 530/30 nm band-pass filter.
- Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
- Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in the **paromomycin**-treated group compared to the untreated control indicates a reduction in mitochondrial membrane potential.

Visualizations Experimental Workflow









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- To cite this document: BenchChem. [Paromomycin's Impact on Parasite Mitochondrial Membrane Potential: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678474#paromomycin-s-impact-on-the-mitochondrial-membrane-potential-of-parasites]

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